(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1-PHENYLPYRAZOLIDINE-3,5-DIONE
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Overview
Description
(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1-PHENYLPYRAZOLIDINE-3,5-DIONE is a complex organic compound with a unique structure that combines a benzodiazole moiety with a pyrazolidine-dione framework. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1-PHENYLPYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbaldehyde with 1-phenylpyrazolidine-3,5-dione under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1-PHENYLPYRAZOLIDINE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1-PHENYLPYRAZOLIDINE-3,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1-PHENYLPYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole derivatives: Compounds like 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole share structural similarities and may exhibit similar biological activities.
Pyrazolidine-dione derivatives: Compounds such as 1-phenylpyrazolidine-3,5-dione are structurally related and can be used for comparison in terms of reactivity and biological effects.
Uniqueness
What sets (4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1-PHENYLPYRAZOLIDINE-3,5-DIONE apart is its unique combination of the benzodiazole and pyrazolidine-dione moieties, which may confer distinct biological activities and chemical reactivity not observed in other similar compounds.
Properties
IUPAC Name |
(4Z)-4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-21-15-9-8-12(11-16(15)22(2)19(21)26)10-14-17(24)20-23(18(14)25)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,20,24)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHOHUZIJGPUFJ-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C\3/C(=O)NN(C3=O)C4=CC=CC=C4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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